5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde
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Overview
Description
5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde is a chemical compound with the molecular formula C12H14O3 It is a derivative of indene, featuring methoxy groups at the 5 and 7 positions and an aldehyde group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 5,7-dimethoxy-2,3-dihydro-1H-indene.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Reduction: 5,7-Dimethoxy-2,3-dihydro-1H-indene-1-methanol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy groups may also influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-indene-5-carbaldehyde
- 4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
- 1H-Indene, 2,3-dihydro-5-methyl-
Uniqueness
5,7-Dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde is unique due to the specific positioning of its methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
76842-67-6 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5,7-dimethoxy-2,3-dihydro-1H-indene-1-carbaldehyde |
InChI |
InChI=1S/C12H14O3/c1-14-10-5-8-3-4-9(7-13)12(8)11(6-10)15-2/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
NXBPHLIFGRXCRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(CC2)C=O)C(=C1)OC |
Origin of Product |
United States |
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